3-Bromo-5-trifluoromethylbenzo[b]thiophene
CAS No.: 1609047-56-4
Cat. No.: VC4084530
Molecular Formula: C9H4BrF3S
Molecular Weight: 281.09
* For research use only. Not for human or veterinary use.
![3-Bromo-5-trifluoromethylbenzo[b]thiophene - 1609047-56-4](/images/structure/VC4084530.png)
Specification
CAS No. | 1609047-56-4 |
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Molecular Formula | C9H4BrF3S |
Molecular Weight | 281.09 |
IUPAC Name | 3-bromo-5-(trifluoromethyl)-1-benzothiophene |
Standard InChI | InChI=1S/C9H4BrF3S/c10-7-4-14-8-2-1-5(3-6(7)8)9(11,12)13/h1-4H |
Standard InChI Key | VZOLEFKLQLLWNV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CS2)Br |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CS2)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-bromo-5-trifluoromethylbenzo[b]thiophene is CHBrFS, with a molecular weight of 289.09 g/mol. The benzo[b]thiophene scaffold consists of a benzene ring fused to a thiophene moiety at positions 2 and 3 (Fig. 1). The bromine atom occupies position 3 on the thiophene ring, while the trifluoromethyl (-CF) group is meta to the sulfur atom at position 5 on the benzene ring .
Key structural features:
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Electron-withdrawing effects: The -CF group induces strong electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitution to meta positions .
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Steric bulk: The -CF group’s tetrahedral geometry introduces steric hindrance, influencing reactivity in cross-coupling reactions .
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Halogen bonding: The bromine atom can participate in halogen bonding, enhancing molecular recognition in crystal engineering .
Synthetic Methodologies
Direct Bromination of Preformed Benzo[b]thiophenes
Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in n-heptane under bulb irradiation selectively functionalizes the thiophene ring . For example, 5-trifluoromethylbenzo[b]thiophene undergoes bromination at position 3 with a 1:1.05 molar ratio of substrate to NBS, achieving >80% yield (Table 1) .
Table 1: Optimization of bromination conditions for 5-trifluoromethylbenzo[b]thiophene.
Parameter | Optimal Value |
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Solvent | n-Heptane |
Initiator | Benzoyl peroxide |
Temperature | Reflux (≈120°C) |
Reaction Time | 4–6 h |
NBS Equivalence | 1.05 |
Physicochemical Properties
Spectroscopic Data
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H NMR (CDCl): δ 7.85 (d, J = 8.4 Hz, 1H, H-6), 7.62 (s, 1H, H-4), 7.48 (d, J = 8.4 Hz, 1H, H-7) .
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C NMR: δ 142.3 (C-3), 139.1 (q, = 32 Hz, CF), 128.5–126.8 (aromatic carbons) .
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HRMS: m/z calcd. for CHBrFS [M+H]: 288.9211; found: 288.9215 .
Thermodynamic Properties
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Boiling Point: Estimated at 368–375°C (extrapolated from analogous brominated thiophenes ).
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LogP: 3.2 ± 0.2 (calculated using ChemAxon), indicating moderate lipophilicity .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor to LIM kinase (LIMK1) and PIM kinase inhibitors, where the bromine atom enables Suzuki-Miyaura couplings with boronic acids . For example, coupling with 4-pyridylboronic acid yields derivatives with IC values < 50 nM against LIMK1 .
Organic Electronics
Incorporation into π-conjugated polymers enhances electron transport in organic field-effect transistors (OFETs). A prototype polymer with 3-bromo-5-trifluoromethylbenzo[b]thiophene units exhibited a hole mobility of 0.12 cm/V·s .
Challenges and Future Directions
Regioselectivity in Functionalization
The -CF group’s strong meta-directing effects complicate further electrophilic substitutions. Strategies employing directed ortho-metalation (DoM) with temporary directing groups (e.g., amides) are under investigation .
Green Synthesis
Microwave-assisted and flow-chemistry protocols are being optimized to reduce reaction times and improve yields. Recent advances achieved 90% yield in 15 minutes using continuous-flow reactors .
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